

Spectroscopic Profile of Butyl Lactate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl lactate*

Cat. No.: B089738

[Get Quote](#)

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for **Butyl Lactate** (n-butyl 2-hydroxypropanoate), a widely used solvent and chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **butyl lactate**, facilitating easy reference and comparison for analytical and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **butyl lactate** provides detailed information about the hydrogen atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Ha	4.04	Quartet (q)	6.8
Hb	1.23	Doublet (d)	6.8
Hc	2.76	Broad Singlet (br)	-
Hd	3.82	Quartet (q)	6.8
He	0.82	Triplet (t)	6.8

Note: Data acquired in C_6D_6 at 400 MHz.[\[1\]](#)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the chemical environment of each carbon atom in the **butyl lactate** molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C1	175.86
C2	66.90
C3	20.44
C4	65.36
C5	30.7 (predicted)
C6	19.1 (predicted)
C7	13.67

Note: Data acquired in CDCl_3 at 25.16 MHz.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **butyl lactate** highlights the characteristic vibrational frequencies of its functional groups. The following are the major absorption peaks.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3450 (broad)	O-H stretch (alcohol)
~2960	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1180, ~1130	C-O stretch (ester and alcohol)

Note: Data is indicative and sourced from typical values for similar functional groups and publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry of **butyl lactate** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
45	100	[CH ₃ CH(OH)] ⁺
56	24	[CH ₂ =CH-O-CH ₃] ⁺ or Butene fragment
57	28.5	Butyl cation [C ₄ H ₉] ⁺
75	5.0	[M - C ₄ H ₉ O] ⁺
85	6.4	[M - C ₂ H ₅ O ₂] ⁺
101	1.6	[M - C ₂ H ₅ O] ⁺

Note: Data obtained from electron ionization mass spectrometry.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **butyl lactate** for ^1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
 - The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
 - For ^1H NMR, a standard single-pulse experiment is typically sufficient. For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum.
 - Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

- Initiate data acquisition.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
 - Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - Place a single drop of **butyl lactate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Instrument Setup and Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty beam path to subtract atmospheric and instrumental interferences.
 - Acquire the spectrum of the **butyl lactate** sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the wavenumbers of the significant absorption bands.

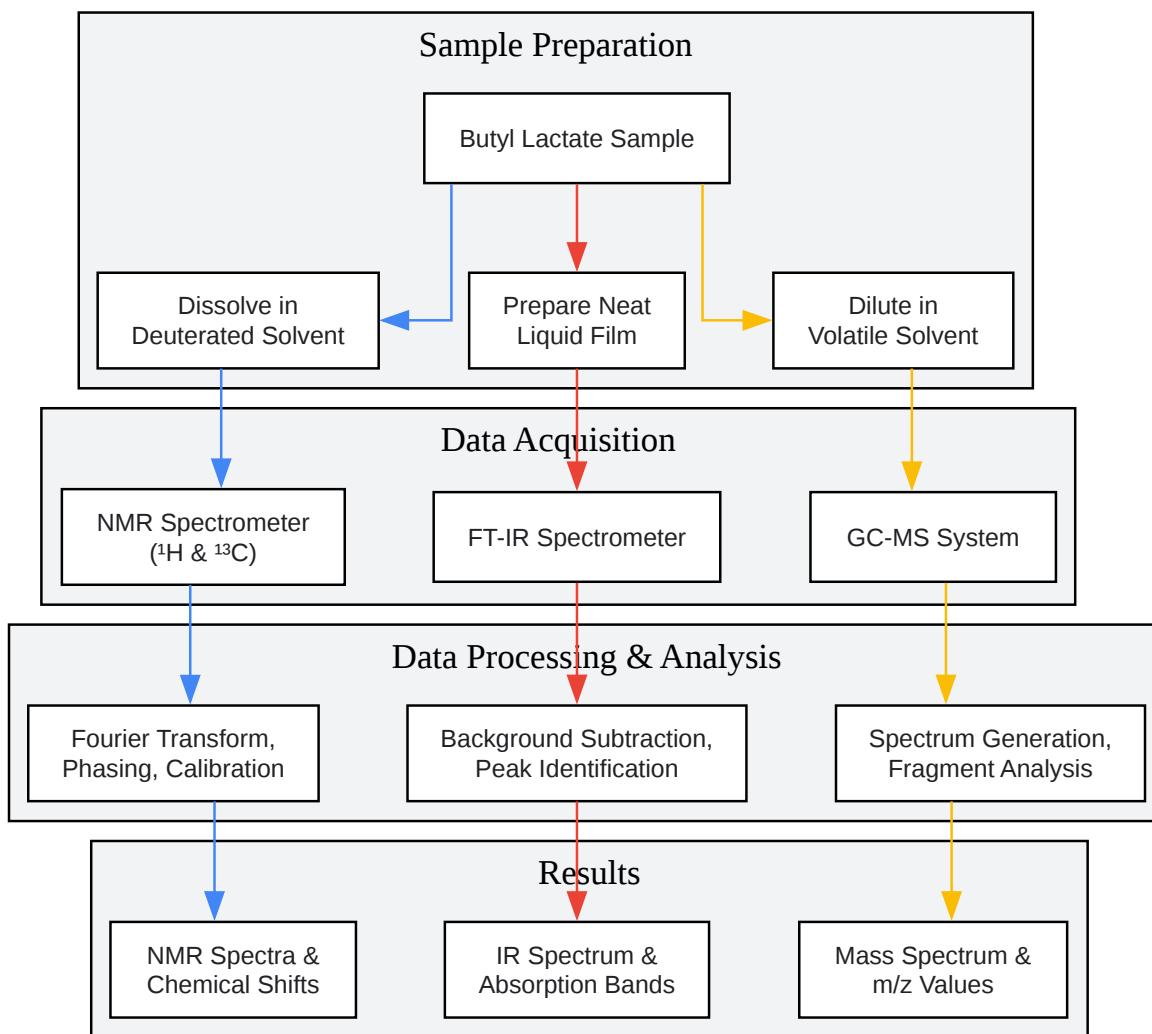
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:

- For a volatile and thermally stable liquid like **butyl lactate**, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.
- For GC-MS, a small volume of a dilute solution of **butyl lactate** in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

- Instrument Setup and Data Acquisition:

- The sample is introduced into the ion source, which is under high vacuum.
- In the ion source, the **butyl lactate** molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.


- Data Processing:

- The mass spectrum is plotted as relative intensity versus m/z.
- Identify the molecular ion peak (M^+), which corresponds to the molecular weight of **butyl lactate** (146.18 g/mol).

- Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structure elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **butyl lactate**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **butyl lactate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl lactate [webbook.nist.gov]
- 3. Butyl lactate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Butyl Lactate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089738#spectroscopic-data-of-butyl-lactate-nmr-ir-ms-for-academic-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

